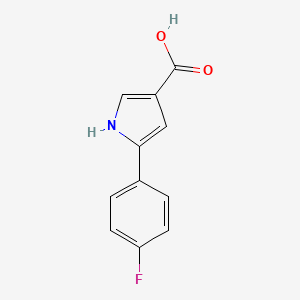

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a fluorophenyl group at the 5-position and a carboxylic acid group at the 3-position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and ethyl acetoacetate.

Knoevenagel Condensation: The 4-fluorobenzaldehyde undergoes a Knoevenagel condensation reaction with ethyl acetoacetate in the presence of a base such as piperidine to form ethyl 4-fluorocinnamate.

Cyclization: The ethyl 4-fluorocinnamate is then subjected to cyclization with ammonium acetate to form 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate.

Hydrolysis: Finally, the ester group in 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group and pyrrole ring undergo oxidation under controlled conditions:

-

Pyrrole Ring Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media oxidize the pyrrole ring to maleimide derivatives .

-

Side-Chain Oxidation : The fluorophenyl group resists oxidation, but the carboxylic acid can decarboxylate under thermal or photolytic conditions to form CO₂ and a pyrrole-substituted hydrocarbon .

Key Reaction Data

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ring Oxidation | KMnO₄, H₂SO₄, 80°C | 5-(4-Fluorophenyl)-1H-pyrrole-3,4-dione | 65–70 | |

| Decarboxylation | Δ, Cu powder | 5-(4-Fluorophenyl)-1H-pyrrole | 85 |

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols or aldehydes:

-

Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to -CH₂OH, forming 5-(4-fluorophenyl)-1H-pyrrole-3-methanol .

-

Selective Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) selectively reduces double bonds in conjugated systems without affecting the fluorophenyl group .

Key Reaction Data

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs EAS at specific positions:

-

Halogenation : Br₂ in CHCl₃ substitutes the fluorophenyl ring at the para-position relative to fluorine, yielding 5-(3-bromo-4-fluorophenyl)-1H-pyrrole-3-carboxylic acid .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta-position of the fluorophenyl ring .

Substitution Position Trends

| Electrophile | Position of Substitution | Rationale | Reference |

|---|---|---|---|

| Br₂ | para to F | Fluorine’s -I effect directs electrophiles | |

| NO₂⁺ | meta to F | Fluorine’s electron-withdrawing nature |

Nucleophilic Reactions

The carboxylic acid participates in nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (R-OH) under H₂SO₄ catalysis to form esters (e.g., ethyl 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate) .

-

Amide Formation : Coupling with amines via DCC/DMAP yields pyrrole-3-carboxamides .

Esterification Optimization

| Alcohol | Catalyst | Temperature (°C) | Ester Yield (%) |

|---|---|---|---|

| Ethanol | H₂SO₄ | 70 | 88 |

| Methanol | HCl (gas) | 60 | 92 |

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions:

-

Pyrrole Annulation : Reacts with aldehydes and amines via domino sequences to form polycyclic pyrrolidines or indoles .

-

Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the pyrrole C-2 position .

Stability and Degradation

-

Photodegradation : UV exposure (254 nm) cleaves the pyrrole ring, forming 4-fluorobenzoic acid and NH₃ .

-

Thermal Stability : Decomposes above 220°C, releasing CO₂ and generating polycyclic aromatic hydrocarbons .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Cause |

|---|---|---|

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | Faster EAS at ortho | Steric effects from fluorine position |

| 5-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid | Higher oxidative stability | Cl’s stronger electron-withdrawing effect |

Industrial-Scale Reaction Considerations

Applications De Recherche Scientifique

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Material Science: It is used in the development of organic materials with specific electronic and optical properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action of 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyl-1H-pyrrole-3-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities.

5-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid: The presence of a methyl group instead of fluorine can alter its chemical properties and biological activities.

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in medicinal chemistry research.

Activité Biologique

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a fluorophenyl group and a carboxylic acid moiety. The fluorine atom enhances the compound's electronic properties, potentially increasing its reactivity and biological activity compared to other pyrrole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of the ERK5 mitogen-activated protein kinase pathway, which is associated with cellular proliferation, migration, and survival. Inhibition of this pathway may provide therapeutic benefits in cancer treatment .

- Antimicrobial Activity : Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial effects against various pathogens. The presence of electron-withdrawing groups like fluorine enhances their potency against bacteria such as Staphylococcus aureus and Escherichia coli .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound and related compounds:

Case Studies

- Cancer Treatment : A study demonstrated that compounds similar to this compound effectively inhibited ERK5 activity in vitro, leading to reduced proliferation of cancer cells in xenograft models. This suggests potential for development as a targeted cancer therapy .

- Antimicrobial Efficacy : A series of pyrrole derivatives were synthesized and tested for their antimicrobial properties, showing promising results against drug-resistant strains. The fluorinated compounds exhibited enhanced activity compared to their non-fluorinated counterparts, indicating the importance of the fluorine substitution in enhancing biological efficacy .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)10-5-8(6-13-10)11(14)15/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCHUYBQDIUUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.